3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and an isopropyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole and pyrimidine precursors.
Cyclization: The pyrazole and pyrimidine precursors undergo a cyclization reaction to form the pyrazolo[1,5-a]pyrimidine core.
Bromination: The bromine atom is introduced at the 3-position of the pyrazolo[1,5-a]pyrimidine core using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Isopropylation: The isopropyl group is introduced at the 7-position through an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Isopropylation: Isopropyl bromide and potassium carbonate in an aprotic solvent.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and appropriate ligands.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Complex structures with extended conjugation and functional groups.
Scientific Research Applications
3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It is investigated for its potential use in organic electronics and as a building block for functional materials.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Compounds with similar core structures but different substituents.
Brominated Heterocycles: Other heterocyclic compounds with bromine atoms at different positions.
Uniqueness
Structural Features: The presence of both a bromine atom and an isopropyl group in 3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one distinguishes it from other similar compounds.
Biological Activity: Its unique structure contributes to its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C9H10BrN3O |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-7-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H10BrN3O/c1-5(2)7-3-8(14)12-9-6(10)4-11-13(7)9/h3-5H,1-2H3,(H,12,14) |
InChI Key |
IEEZNZBMSFLBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC2=C(C=NN12)Br |
Origin of Product |
United States |
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